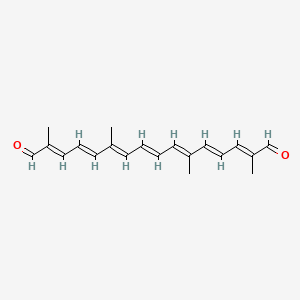
Crocetin dialdehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crocetin dialdehyde is an apo carotenoid diterpenoid compound arising from oxidative degradation of the beta,beta-carotene skeleton at the 8- and 8'-positions. It is an enal, a dialdehyde and an apo carotenoid diterpenoid.
Wissenschaftliche Forschungsanwendungen
Biochemical Properties and Biosynthesis
Crocetin dialdehyde is produced through the cleavage of zeaxanthin by carotenoid cleavage dioxygenases (CCDs). The enzyme CCD2 has been identified as a key player in this conversion process, which occurs in various plant species such as Crocus sativus and Buddleja davidii . The understanding of its biosynthesis is crucial for enhancing its production through biotechnological methods.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Source Plant | Function |
|---|---|---|
| CCD2 | Crocus sativus | Cleaves zeaxanthin to produce this compound |
| CCD4 | Buddleja davidii | Recognizes and cleaves zeaxanthin at specific double bonds |
Therapeutic Applications
This compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:
- Cardiovascular Health : Studies indicate that crocetin has cardioprotective effects, reducing oxidative stress and inflammation in myocardial ischemia models . Clinical trials have shown improvements in cardiovascular health markers among patients treated with saffron extracts rich in crocetin .
- Neuroprotection : Research has demonstrated that crocetin can protect neural cells from oxidative damage, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's . Its antidepressant properties have also been highlighted, with studies suggesting efficacy comparable to conventional antidepressants .
- Anticancer Potential : this compound has shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms . Its role in enhancing the efficacy of chemotherapeutic agents is currently under investigation.
Table 2: Summary of Pharmacological Activities of this compound
| Activity | Model/Study Type | Findings |
|---|---|---|
| Cardioprotective | Myocardial ischemia rats | Reduces oxidative stress markers |
| Neuroprotective | H9c2 cardiomyocytes | Ameliorates apoptosis |
| Anticancer | Various cancer cell lines | Induces apoptosis and inhibits growth |
| Antidepressant | Clinical trials | Comparable efficacy to antidepressants |
Biotechnological Applications
The limited availability of saffron has led researchers to explore biotechnological approaches for the production of this compound. Genetic engineering techniques have been employed to enhance the metabolic pathways responsible for its synthesis in microorganisms such as Saccharomyces cerevisiae and Escherichia coli . These methods aim to optimize precursor availability and enzyme activity to increase yields significantly.
Table 3: Biotechnological Strategies for Enhancing Crocetin Production
| Strategy | Organism | Outcome |
|---|---|---|
| Gene knockout (CIT2, MLS1) | Saccharomyces cerevisiae | Increased crocetin yield by 50% |
| Synthetic fusion proteins | Escherichia coli | Enhanced enzymatic activity |
Case Studies
Several case studies have documented the successful application of this compound in clinical settings:
- A double-blind randomized controlled trial assessed the effects of saffron extract on patients with anxiety and depression, showing significant improvements correlated with crocetin content .
- In animal models, crocetin administration resulted in reduced myocardial injury markers during ischemia-reperfusion events, highlighting its protective role against cardiovascular diseases .
Eigenschaften
Molekularformel |
C20H24O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial |
InChI |
InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+ |
InChI-Schlüssel |
YHCIKUXPWFLCFN-QHUUTLAPSA-N |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |
Isomerische SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=O)/C)/C)/C=C/C=C(/C=O)\C |
Kanonische SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















